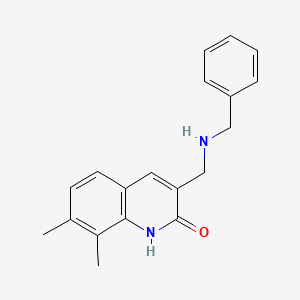

(4-Methoxy-benzyl)-(2-methyl-benzyl)-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

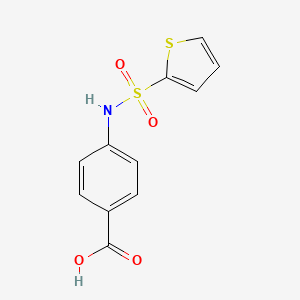

“(4-Methoxy-benzyl)-(2-methyl-benzyl)-amine” is a compound that belongs to the class of organic compounds known as aromatic amines . It is a primary amine and can be used for amination reactions of functionalized aryl bromides .

Synthesis Analysis

The synthesis of this compound involves the use of diethyl ether with dichloromethane as a co-solvent, which leads to the rapid formation of the PMB ester . PMB esters can also be obtained through the addition of 4-methoxybenzyl alcohol to 4-nitrophenyl esters promoted by an amine base, such as imidazole .Molecular Structure Analysis

The molecular formula of “this compound” is C16H19NO . The structure of this compound includes a benzylamine substituted by a methoxy group at the para position .Chemical Reactions Analysis

The chemical reactions involving this compound are often complicated by the presence of several different functional groups in the target molecule . Protecting groups are employed to temporarily render the reactive functionalities inert while transformations are performed at other sites in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.0±0.1 g/cm3, a boiling point of 362.4±27.0 °C at 760 mmHg, and a molar refractivity of 75.4±0.3 cm3 .科学的研究の応用

Synthetic Methodologies and Applications

Synthetic Studies and Tautomerism : A study detailed the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines with variations in amino/imino tautomer ratios, identified by NMR methods. This methodology could be relevant for synthesizing and studying (4-Methoxy-benzyl)-(2-methyl-benzyl)-amine, focusing on tautomerism and its implications in biological systems (Roggen & Gundersen, 2008).

Inhibition of Nucleoside Transport : Research into analogues of 4-nitrobenzylthioinosine, replacing its ribose moiety with substituted benzyl groups, shows the impact on nucleoside transport protein ENT1. This study's approach to modifying molecular structures for targeted biological effects could inform research into this compound's potential biological applications (Tromp et al., 2004).

Process Optimization : Optimization of reaction conditions for synthesizing intermediates of sulpiride demonstrates the importance of process efficiency in pharmaceutical manufacturing. Such optimization strategies could be crucial for the efficient synthesis of this compound and its derivatives (Xu et al., 2018).

Corrosion Inhibition : A study on Schiff bases, including benzylidene-(2-methoxy-phenyl)-amine variants, as corrosion inhibitors highlights the application of organic compounds in materials science. The methodology and findings could be extrapolated to study the potential applications of this compound in corrosion prevention (Ashassi-Sorkhabi et al., 2006).

Potential Biological Activities

- Inhibition of Melanin Production : The study on a nitrogen analog of stilbene as a potent inhibitor of melanin production offers insight into the potential cosmetic and dermatological applications of similar compounds. Research into this compound could explore its effects on melanin biosynthesis and its potential as a skin whitening agent (Choi et al., 2002).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(4-methoxyphenyl)-N-[(2-methylphenyl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-13-5-3-4-6-15(13)12-17-11-14-7-9-16(18-2)10-8-14/h3-10,17H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGYXNSSEGQBPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353361 |

Source

|

| Record name | (4-Methoxy-benzyl)-(2-methyl-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

356093-22-6 |

Source

|

| Record name | (4-Methoxy-benzyl)-(2-methyl-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299905.png)

![6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299907.png)

![6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299908.png)

![5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299909.png)

![3-{[(Furan-2-ylmethyl)-amino]-methyl}-8-methyl-1H-quinolin-2-one](/img/structure/B1299923.png)

![5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299924.png)

![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1299925.png)

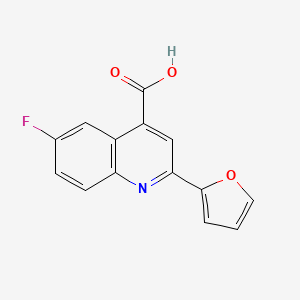

![7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1299927.png)

![(5-o-Tolyloxymethyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-acetic acid](/img/structure/B1299931.png)